Penicillin V hydrabamine is a synthetic derivative of penicillin, specifically designed to enhance its antibacterial properties. It is classified as a beta-lactam antibiotic, primarily effective against gram-positive bacteria. This compound is notable for its role in research and potential therapeutic applications, particularly in combating bacterial infections.
Penicillin V hydrabamine is synthesized from benzylpenicillinic acid, which is derived from the fermentation of the mold Penicillium chrysogenum. The synthesis involves a reaction with N,N’-bis(dehydroabietyl)ethylenediamine, resulting in a compound that retains the core structure of penicillin while introducing new functional groups to improve efficacy and stability.
Penicillin V hydrabamine belongs to the class of beta-lactam antibiotics, which are characterized by their beta-lactam ring structure. This class includes various penicillins and cephalosporins, known for their ability to inhibit bacterial cell wall synthesis. The specific classification of Penicillin V hydrabamine highlights its use against specific bacterial strains and its role in antibiotic resistance studies .
The synthesis of Penicillin V hydrabamine involves several key steps:
The industrial production of Penicillin V hydrabamine employs large-scale fermentation processes combined with chemical synthesis techniques. These methods are optimized for efficiency and quality control, ensuring that the final product meets pharmaceutical standards.
Penicillin V hydrabamine has a complex molecular structure characterized by its beta-lactam ring and additional functional groups introduced during synthesis. Its chemical formula is , which indicates a large and intricate molecular architecture conducive to its biological activity .
The structural analysis reveals key features such as:
Penicillin V hydrabamine can undergo various chemical reactions:
Common reagents used in these reactions include:
Penicillin V hydrabamine exerts its antibacterial effects primarily through the inhibition of bacterial cell wall synthesis. It binds to penicillin-binding proteins located on the bacterial cell membrane, which are crucial for cross-linking peptidoglycan chains in the cell wall. This inhibition leads to cell lysis and ultimately bacterial death, making it effective against susceptible strains .
Penicillin V hydrabamine has several significant applications:
The development of semi-synthetic penicillins represents a pivotal advancement in antibiotic therapy, originating from the limitations of naturally occurring penicillins. Penicillin G, the first clinically used penicillin discovered by Alexander Fleming in 1928 [5], exhibited significant drawbacks including acid lability (degradation in gastric acid), susceptibility to penicillinase enzymes, and a narrow spectrum primarily effective against Gram-positive bacteria [6]. These limitations drove researchers at the Sir William Dunn School of Pathology, Oxford, to pursue molecular modifications that would enhance therapeutic properties.
The breakthrough came with the isolation of 6-aminopenicillanic acid (6-APA) in 1957 by researchers at the Beecham Research Laboratories [6]. This core β-lactam structure served as the fundamental scaffold for semi-synthetic modifications. By introducing various side chains at the 6-APA amino group, scientists could engineer derivatives with improved properties. Penicillin V (phenoxymethylpenicillin) emerged as the first clinically successful acid-stable derivative when scientists substituted the benzyl side chain of penicillin G with a phenoxymethyl group [6]. This structural modification conferred resistance to acid degradation, enabling oral administration without significant loss of potency—a revolutionary advancement in antibiotic delivery [4].
The production methodology for these semi-synthetic derivatives involved enzymatic deacylation of penicillin G using penicillin amidase to yield 6-APA, followed by chemical acylation with specific side chain precursors. For penicillin V, phenoxyacetic acid was added to Penicillium chrysogenum fermentation cultures, directing biosynthesis toward phenoxymethylpenicillin rather than benzylpenicillin [6]. This targeted biosynthesis approach represented a sophisticated evolution from Fleming's original surface-culture techniques to the deep-tank fermentation methods pioneered during World War II [4].
Table 1: Evolution of Semi-Synthetic Penicillin Derivatives
Penicillin Generation | Representative Compounds | Key Structural Modifications | Therapeutic Advantages |
---|---|---|---|
Natural Penicillins | Penicillin G (benzylpenicillin) | None (natural product) | Gram-positive spectrum; Low toxicity |
First Semi-Synthetic | Penicillin V (phenoxymethylpenicillin) | Phenoxymethyl side chain | Acid stability (oral bioavailability) |
Penicillinase-Resistant | Methicillin, Nafcillin | Bulky ortho-substituted aryl groups | β-lactamase resistance |
Extended Spectrum | Ampicillin, Amoxicillin | Amino group on alpha-carbon of benzyl side chain | Gram-negative coverage |
Patent protection for penicillin derivatives presented complex ethical and legal challenges. The original Oxford team (Florey, Chain, et al.) consciously avoided patenting penicillin itself on ethical grounds, believing life-saving medicines should not be monopolized [9]. However, specific process patents emerged for production innovations, most notably US Patent 2,442,141 granted to Andrew Jackson Moyer on May 25, 1948, for the "Method for Production of Penicillin" using corn steep liquor and precursor-directed biosynthesis [4] [9]. This patent landscape established the precedent that while natural products themselves might not be patentable, novel methods of production, purification, and formulation could receive intellectual property protection.
Table 2: Nomenclature of Penicillin V Hydrabamine
Nomenclature Type | Designation | Source/Context |
---|---|---|
Chemical Name | Penicillin V hydrabamine | IUPAC systematic nomenclature |
Systematic Name | Hydrabamine phenoxymethylpenicillin | Pharmacopeial designation |
Synonyms | Abbocillin V, Compocillin V | Brand/trade names |
Phenoxymethylpenicillin hydrabamine | WHO International Nonproprietary Name variant | |
Penicillin phenoxymethyl hydrabamine | Alternative systematic form | |
CAS Registry Number | 6591-72-6 | Chemical Abstracts Service identifier |
UNII Identifier | 8T7T79P87L | FDA Unique Ingredient Identifier |
Molecular Formula | C₇₄H₁₀₀N₆O₁₀S₂ | Empirical formula composition |
Penicillin V hydrabamine belongs to the β-lactam class of antibiotics, characterized by the presence of a four-membered β-lactam ring that is essential for antibacterial activity. Within this broad class, its taxonomic classification follows a hierarchical structure based on chemical features and mechanism of action:
Core β-Lactam Structure: The molecule contains the fundamental 4-membered azetidinone ring fused to a thiazolidine ring, forming the 6-aminopenicillanic acid (6-APA) nucleus characteristic of all penicillins [6]. This bicyclic system creates significant ring strain that facilitates the antibiotic's mechanism of action—irreversible acylation of penicillin-binding proteins (PBPs) involved in bacterial cell wall synthesis [1].
Penicillin Subclass: Specifically classified as a penicillin based on the presence of the 6-APA core structure. Differentiates from other β-lactam subclasses (cephalosporins, carbapenems, monobactams) by the sulfur-containing thiazolidine ring rather than the dihydrothiazine ring of cephalosporins or the absence of a second ring structure in monobactams [6].
Biosynthetic Category: As a semi-synthetic derivative, penicillin V hydrabamine falls between natural penicillins (directly produced by Penicillium species, e.g., penicillin G) and fully synthetic penicillins. Its production involves both microbial biosynthesis (of the penicillin V nucleus) and chemical modification (formation of the hydrabamine salt) [4] [6].
Spectrum Classification: Belongs to the narrow-spectrum penicillin group, retaining the antimicrobial profile of penicillin V with primary activity against Gram-positive bacteria including Streptococcus pyogenes, Streptococcus pneumoniae, and penicillinase-negative Staphylococcus aureus. Limited activity against Gram-negative organisms due to inability to penetrate the outer membrane effectively [1] [6].
The hydrabamine salt formulation does not alter the intrinsic antibacterial mechanism of penicillin V, which functions as a structural analog of D-alanyl-D-alanine, the terminal amino acid residues on the pentapeptide precursor of peptidoglycan [1]. By covalently binding to the active site serine residue of transpeptidase enzymes (penicillin-binding proteins), penicillin V hydrabamine inhibits the final cross-linking step of bacterial cell wall synthesis, leading to cell lysis and death in actively dividing bacteria [6].
Table 3: Taxonomic Classification of Penicillin V Hydrabamine Within β-Lactam Antibiotics
Classification Level | Category | Distinguishing Features |
---|---|---|
Class | β-Lactam antibiotics | Contain 4-membered β-lactam ring |
Subclass | Penicillins | Contain 6-aminopenicillanic acid nucleus (fused β-lactam + thiazolidine rings) |
Origin Type | Semi-synthetic | Chemically modified natural product |
Spectrum Profile | Narrow-spectrum | Primarily Gram-positive activity |
Pharmacokinetic Class | Repository penicillin | Slow-release formulation |
Acid Stability | Acid-stable | Oral bioavailability |
β-Lactamase Susceptibility | Susceptible | Inactivated by penicillinases |
Molecular Formula | C₇₄H₁₀₀N₆O₁₀S₂ | Differentiates from simpler penicillin salts |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7